
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyloxycarbonyl and mesyloxymethyl groups. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
準備方法
The synthesis of benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate involves several steps, typically starting with the piperidine ring as the core structure. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate, while the mesyloxymethyl group is added via a mesylation reaction using methanesulfonyl chloride. The reaction conditions often require the use of bases such as triethylamine to neutralize the acidic by-products and facilitate the formation of the desired compound.
Industrial production methods for this compound may involve scaling up these reactions while ensuring the purity and yield are maintained. This often requires optimization of reaction parameters such as temperature, solvent choice, and reaction time.
化学反応の分析
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of the benzyloxycarbonyl group.
Substitution: The mesyloxymethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents (e.g., dichloromethane). The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into its medicinal properties includes investigations into its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with certain targets. The mesyloxymethyl group can undergo substitution reactions, leading to the formation of active intermediates that exert biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
1-Benzyloxycarbonyl-3-hydroxymethylpiperidine: This compound has a hydroxymethyl group instead of a mesyloxymethyl group, leading to different reactivity and applications.
1-Benzyloxycarbonyl-3-chloromethylpiperidine: The presence of a chloromethyl group makes this compound more reactive in substitution reactions compared to the mesyloxymethyl derivative.
1-Benzyloxycarbonyl-3-aminomethylpiperidine: The aminomethyl group introduces basicity and potential for forming hydrogen bonds, which can influence the compound’s interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
特性
分子式 |
C15H21NO5S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO5S/c1-22(18,19)21-12-14-8-5-9-16(10-14)15(17)20-11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
InChIキー |
IWIASIRXAVGINH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
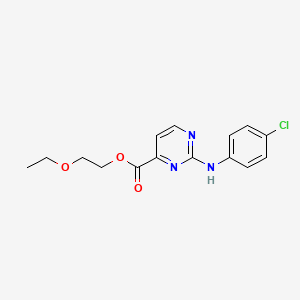

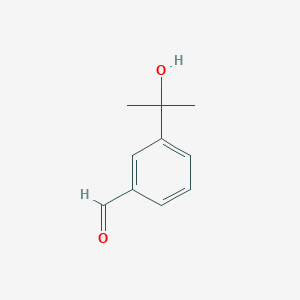

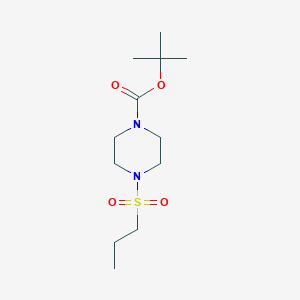
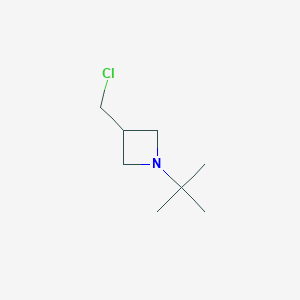

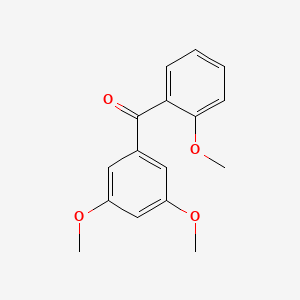

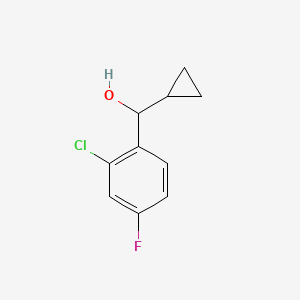
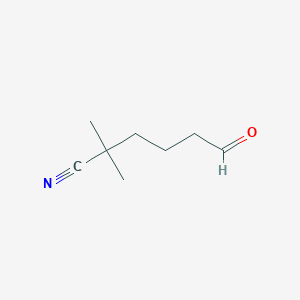

![2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8632717.png)

